molecular formula C13H13NS B078463 4-[(Phenylsulfanyl)methyl]aniline CAS No. 13738-70-0

4-[(Phenylsulfanyl)methyl]aniline

Cat. No. B078463
CAS RN: 13738-70-0
M. Wt: 215.32 g/mol
InChI Key: BETHGEVRYKIURN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(Phenylsulfanyl)methyl]aniline often involves nucleophilic aromatic substitution, hydrogenation, and subsequent oxidation processes. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized through a series of steps starting from 2,6-dichloronitrobenzene, indicating a versatile approach to incorporating sulfanyl groups into aniline derivatives (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

Molecular Structure Analysis

Structural analyses of similar compounds reveal complex interactions that can influence molecular behavior. For example, X-ray crystallography studies of N,S-coordinating Schiff bases highlight the presence of distinct hydrogen bonds, stabilizing the molecule and affecting its photostability and fluorescence properties (Richards, Ang, McDonald, & Bierenstiel, 2015).

Chemical Reactions and Properties

Chemical reactions involving aniline derivatives can lead to a variety of outcomes, depending on the substituents and reaction conditions. For instance, the domino reaction of certain pyrazol derivatives with heterocyclic CH acids results in the cleavage of the substrate and formation of substituted products, demonstrating the reactivity of aniline derivatives in complex transformations (Erkin & Ramsh, 2014).

Physical Properties Analysis

The physical properties of aniline derivatives, such as their mesomorphic behavior, can be significantly influenced by the nature of the substituents. Studies on compounds like 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines have shown that the presence of specific functional groups can affect their liquid crystalline properties, indicating the importance of molecular structure in determining physical characteristics (Yeap, Ooi, Kubo, & Ito, 2012).

Scientific Research Applications

  • Synthesis of Aniline-Based Triarylmethanes
    • Application Summary : “4-[(Phenylsulfanyl)methyl]aniline” is used in the synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
    • Method of Application : The reaction is catalyzed by a Brönsted acidic ionic liquid, namely [bsmim] [NTf 2 ], and is performed under metal- and solvent-free conditions .
    • Results : This protocol has been successfully applied to a broad range of substrates, yielding the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
  • Methylation of Anilines with Methanol
    • Application Summary : “4-[(Phenylsulfanyl)methyl]aniline” can be used in the methylation of anilines with methanol to selectively give N-methylanilines .
    • Method of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
    • Results : The process is catalyzed by cyclometalated ruthenium complexes and allows the effective methylation of anilines .

properties

IUPAC Name

4-(phenylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETHGEVRYKIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160166
Record name p-Toluidine, alpha-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Phenylsulfanyl)methyl]aniline

CAS RN

13738-70-0
Record name p-Toluidine, alpha-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13738-70-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluidine, alpha-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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